N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Overview
Description
N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.20082506 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Polymer Research
- Synthesis of Polyamides with Piperazine : Piperazine derivatives, including N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, have been used in synthesizing polyamides. These compounds have been found to create polymers with variable molecular weights and solubility, impacting their potential applications in materials science (Hattori & Kinoshita, 1979).
Catalysis and Chemical Reactions
- Enantioselective Catalysis : Piperazine-based compounds have been developed as highly enantioselective catalysts for hydrosilylation of N-aryl imines. They exhibit high yields and enantioselectivities, demonstrating their importance in stereoselective synthesis (Wang et al., 2006).
Molecular Structure and Properties
- Molecular Structure Analysis : Research on N,N′-dimethylpiperazine betaines has contributed to understanding molecular structures, hydrogen bonding, and basicity. These studies are crucial for the development of new materials and pharmaceuticals (Dega‐Szafran et al., 2002).
Antimicrobial and Antiviral Research
- Development of Anti-HIV Agents : Piperazine-based unsymmetrical bis-ureas have been studied for their potential as anti-HIV agents. This highlights the role of piperazine derivatives in developing new therapeutic drugs (El‐Faham et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Piperazine derivatives have been investigated as corrosion inhibitors for mild steel. Their effectiveness in different conditions provides insights into their practical applications in material preservation (Nnaji et al., 2017).
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22-8-10-23(11-9-22)18(25)12-20-19(26)24-7-6-15-14-4-2-3-5-16(14)21-17(15)13-24/h2-5,21H,6-13H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMBGRUXQCVNAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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